N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide
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Overview
Description
N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a sulfonamide group, and a benzyl group substituted with chlorine and fluorine atoms, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Benzyl Group: The final step includes the nucleophilic substitution reaction where the thiophene-sulfonamide intermediate reacts with 3-chloro-4-fluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide: shares similarities with other sulfonamide and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S2/c1-13-3-6-15(7-4-13)29(26,27)24(2)18-9-10-28-19(18)20(25)23-12-14-5-8-17(22)16(21)11-14/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJLXMKRABIXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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